molecular formula C12H11N3O3S B12199437 4-Methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid

4-Methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid

Cat. No.: B12199437
M. Wt: 277.30 g/mol
InChI Key: RDOAGXGPWOWCFV-UHFFFAOYSA-N
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Description

4-Methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid is an organic compound that features a benzoic acid core substituted with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid typically involves a multi-step process. One common method includes the initial synthesis of the thiadiazole ring, followed by its attachment to the benzoic acid core. The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate reagent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

4-Methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid is unique due to the combination of the benzoic acid core and the thiadiazole ring. This unique structure imparts specific chemical and biological properties that are not observed in the individual components .

Properties

Molecular Formula

C12H11N3O3S

Molecular Weight

277.30 g/mol

IUPAC Name

4-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid

InChI

InChI=1S/C12H11N3O3S/c1-6-3-4-8(11(17)18)9(5-6)10(16)13-12-15-14-7(2)19-12/h3-5H,1-2H3,(H,17,18)(H,13,15,16)

InChI Key

RDOAGXGPWOWCFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=NN=C(S2)C

Origin of Product

United States

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